4-(Methylthio)phenethyl acetate

Beschreibung

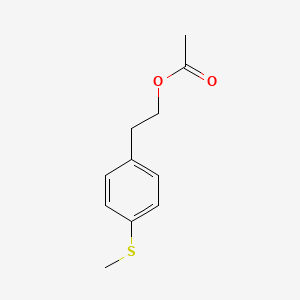

4-(Methylthio)phenethyl acetate is an organic compound characterized by a phenethyl group (CH₂CH₂-) attached to a para-substituted benzene ring bearing a methylthio (-SCH₃) group, with an acetate ester (-OAc) at the terminal position. Its molecular formula is C₁₁H₁₄O₂S, with a molecular weight of 210.29 g/mol (calculated from constituent atoms).

Eigenschaften

IUPAC Name |

2-(4-methylsulfanylphenyl)ethyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2S/c1-9(12)13-8-7-10-3-5-11(14-2)6-4-10/h3-6H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCIHJMFOFWBKDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCC1=CC=C(C=C1)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Methylthio)phenethyl acetate typically involves the reaction of 4-(Methylthio)phenethyl alcohol with acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation of the alcohol group .

Industrial Production Methods: For industrial-scale production, the process may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that are environmentally friendly and cost-effective is also considered to enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 4-(Methylthio)phenethyl acetate can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The acetate group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or acidic conditions.

Major Products Formed:

Oxidation: 4-(Methylsulfinyl)phenethyl acetate, 4-(Methylsulfonyl)phenethyl acetate.

Reduction: 4-(Methylthio)phenethyl alcohol.

Substitution: Various substituted phenethyl acetates depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-(Methylthio)phenethyl acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.

Wirkmechanismus

The mechanism of action of 4-(Methylthio)phenethyl acetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, the methylthio group can interact with thiol groups in proteins, affecting their function and activity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

a. 4-Hydroxyphenethyl Acetate (C₉H₁₀O₃)

- Structure : Phenethyl acetate with a hydroxyl (-OH) group at the para position.

- Properties : Increased polarity due to hydrogen bonding capacity. Molecular weight: 166.18 g/mol .

- Bioactivity : Demonstrates cytotoxicity against LA795 cells (IC₅₀: 18.7 µM) and antimicrobial activity.

- Synthesis : Derived from 4-hydroxyphenethyl alcohol via acetylation, similar to methods in .

b. 4-Methylphenyl Acetate (C₉H₁₀O₂)

c. Ethyl 2-(4-Methylsulfanylphenyl)acetate (C₁₁H₁₄O₂S)

- Structure : Ethyl ester analog with a methylthio group.

- Properties : Similar lipophilicity to this compound but shorter ester chain, reducing metabolic stability.

Ester Group Variations

a. Phenethyl 2-(4-Hydroxyphenyl)acetate (C₁₆H₁₆O₄)

b. Ethyl (Methylthio) Acetate (C₅H₁₀O₂S)

- Structure : Simple ester with a methylthio group.

- Volatility : Higher vapor pressure (1.2 kPa at 25°C) due to smaller size, making it suitable for aroma applications.

Biologische Aktivität

4-(Methylthio)phenethyl acetate is an organic compound characterized by its unique structure, which includes a methylthio group attached to a phenethyl acetate backbone. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores the biological activity of this compound, highlighting its antimicrobial, antioxidant, and potential therapeutic properties.

- Molecular Formula : C11H14O2S

- Structural Features : The compound consists of a phenethyl acetate structure with a methylthio group, which is believed to contribute to its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In various studies, it has been shown to inhibit the growth of several bacterial strains.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

The antimicrobial efficacy is attributed to the methylthio group, which enhances the compound's interaction with microbial cell membranes, leading to increased permeability and subsequent cell death .

Antioxidant Activity

In addition to its antimicrobial properties, this compound has demonstrated antioxidant activity. Studies have shown that it can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases.

Table 2: Antioxidant Activity Assay Results

| Assay Method | IC50 (µg/mL) |

|---|---|

| DPPH Scavenging | 25 |

| ABTS Scavenging | 30 |

The antioxidant mechanism involves the donation of hydrogen atoms from the methylthio group, neutralizing free radicals and reducing oxidative damage .

The biological activity of this compound can be explained through its interaction with specific molecular targets. The methylthio group is known to interact with thiol groups in proteins, potentially altering enzymatic activities. This interaction may lead to inhibition or activation of various metabolic pathways relevant to microbial growth and oxidative stress responses .

Case Study 1: Antimicrobial Screening

A study conducted on the antimicrobial properties of various phenethyl derivatives, including this compound, revealed that this compound was among the most effective against Gram-positive bacteria. The study highlighted its potential as a lead compound for developing new antibiotics .

Case Study 2: Antioxidant Properties in Cellular Models

In vitro experiments using human cell lines demonstrated that treatment with this compound significantly reduced oxidative stress markers. Cells treated with the compound showed lower levels of malondialdehyde (MDA), indicating reduced lipid peroxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.